

Application Note: Determination of Thiamethoxam by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Thiamethoxam*

Cat. No.: *B8817583*

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Introduction

Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide used to control a variety of pests in agriculture. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Thiamethoxam**.

Principle

This method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection to separate and quantify **Thiamethoxam**. The sample is extracted and cleaned up to remove interfering matrix components. The prepared sample is then injected into the HPLC system. **Thiamethoxam** is separated on a C18 or C8 analytical column using an isocratic mobile phase of acetonitrile and water. A UV detector set at an appropriate wavelength is used for detection and quantification against an external standard.

Method Validation Summary

The described method has been validated for linearity, precision, accuracy, and sensitivity. The validation parameters demonstrate the method's suitability for the routine analysis of **Thiamethoxam** in various matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC analysis of **Thiamethoxam**.

Table 1: Chromatographic Conditions and Performance

Parameter	Value
HPLC Column	Luna C8 (250mm x 4.6mm, 5µm) or equivalent C18
Mobile Phase	Methanol:Water (60:40 v/v) or Acetonitrile:Water (60:40 v/v)
Flow Rate	0.6 - 0.8 mL/min
Injection Volume	20 µL
Detector	UV-Vis or Diode Array Detector (DAD)
Detection Wavelength	254 nm[1][2]
Column Temperature	25 °C[1][2]
Retention Time	Approx. 2.6 - 4.05 min[1][3]

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	4 - 64 µg/mL[1]	[1]
Correlation Coefficient (R ²)	> 0.999[1]	[1]
Limit of Detection (LOD)	0.119 µg/mL[1][2]	[1][2]
Limit of Quantification (LOQ)	0.399 µg/mL[1][2]	[1][2]
Recovery	82 - 97%	[4]
Precision (RSD)	< 2.0%	[1]

Experimental Protocols

1. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of **Thiamethoxam** reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 4, 8, 16, 32, 64 µg/mL) by serially diluting the stock standard solution with the mobile phase.^[1] These solutions are used to construct the calibration curve.

2. Sample Preparation (General Procedure for Solid Samples)

This protocol is a general guideline. Specific matrices may require optimization.

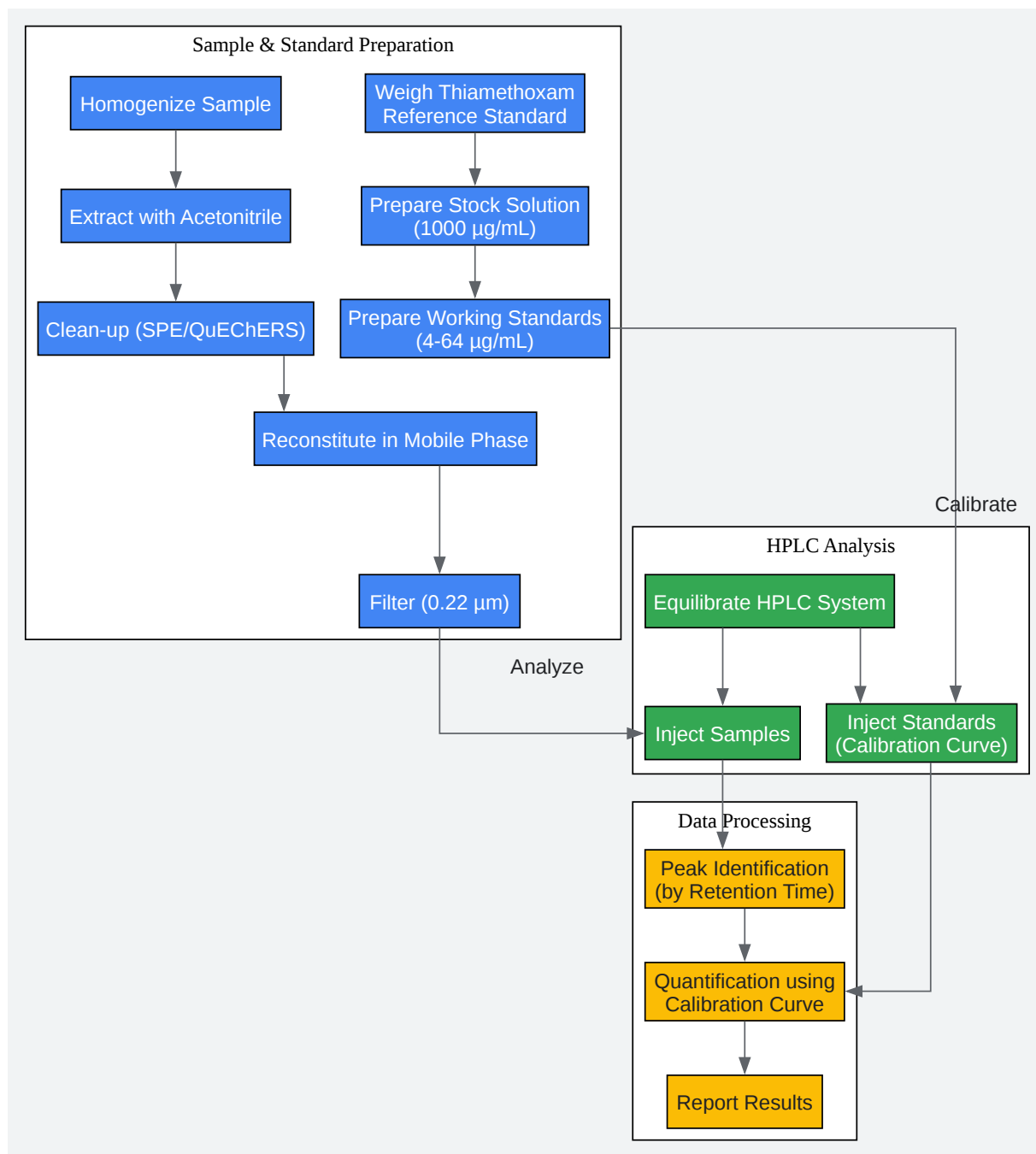
- Extraction:
 - Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 15 mL of acetonitrile (with 1% acetic acid for some matrices like tomato).^[3]
 - Vortex or shake vigorously for 5 minutes.
 - For QuEChERS-based methods, add appropriate salts (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium chloride), shake vigorously for 1 minute, and centrifuge at 3000 rpm for 10 minutes.^[3]
- Clean-up (if necessary):
 - Take an aliquot of the supernatant for clean-up using dispersive solid-phase extraction (d-SPE) or a suitable SPE cartridge (e.g., C18).
- Final Preparation:
 - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial prior to injection.^[1]

3. HPLC Analysis

- Set up the HPLC system according to the conditions specified in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the **Thiamethoxam** peak in the sample chromatograms by comparing the retention time with that of the standard.
- Quantify the amount of **Thiamethoxam** in the samples using the calibration curve.

Visualizations



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Caption: Experimental workflow for **Thiamethoxam** detection by HPLC.

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